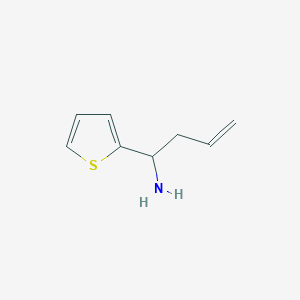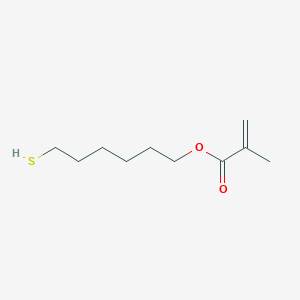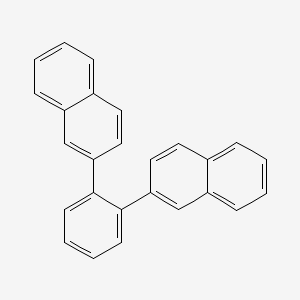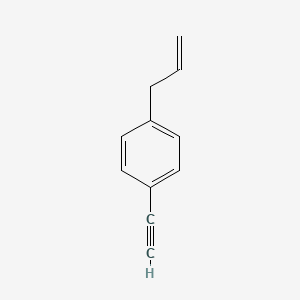
1-Ethynyl-4-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, followed by nucleophilic substitution with the prop-2-en-1-yl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes may also be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
- 1-Ethynyl-4-propylbenzene
- 1-Methyl-3-(1-methylethenyl)benzene
- Phenylacetylene
- 1- (4-Methoxyphenyl)-2- (4-N-propylphenyl)acetylene
Uniqueness: 1-Ethynyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a prop-2-en-1-yl group on the benzene ring.
Propiedades
Número CAS |
137663-80-0 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-ethynyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H10/c1-3-5-11-8-6-10(4-2)7-9-11/h2-3,6-9H,1,5H2 |
Clave InChI |
LDAZDXZZQADIHZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


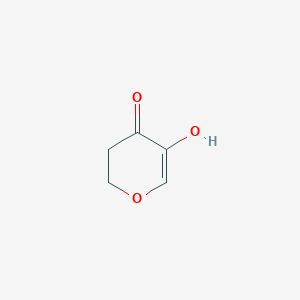
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
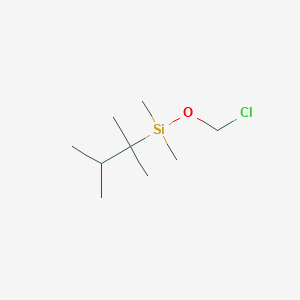
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
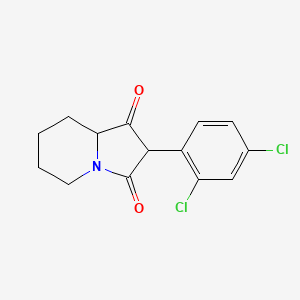
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
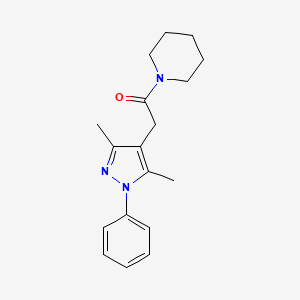
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
